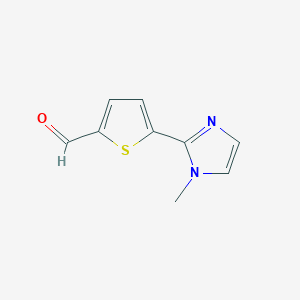

5-(1-Methyl-1H-imidazol-2-YL)thiophene-2-carbaldehyde

Description

5-(1-Methyl-1H-imidazol-2-YL)thiophene-2-carbaldehyde is a heterocyclic aldehyde featuring a thiophene core substituted at the 5-position with a 1-methylimidazole moiety and an aldehyde group at the 2-position. This compound is of interest in medicinal and materials chemistry due to the electronic and steric effects imparted by the imidazole-thiophene framework.

Properties

IUPAC Name |

5-(1-methylimidazol-2-yl)thiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-11-5-4-10-9(11)8-3-2-7(6-12)13-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONAAHHKYGJAUCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2=CC=C(S2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Methyl-1H-imidazol-2-YL)thiophene-2-carbaldehyde typically involves the formation of the imidazole and thiophene rings followed by their coupling. One common method involves the use of 2-lithio-1-methyl-1H-imidazole, which reacts with thiophene-2-carbaldehyde under controlled conditions to form the desired compound . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 5-(1-Methyl-1H-imidazol-2-YL)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The hydrogen atoms on the thiophene and imidazole rings can be substituted with various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) and nitrating agents.

Major Products:

Oxidation: Thiophene-2-carboxylic acid derivatives.

Reduction: Thiophene-2-methanol derivatives.

Substitution: Various substituted thiophene and imidazole derivatives depending on the reagents used.

Scientific Research Applications

5-(1-Methyl-1H-imidazol-2-YL)thiophene-2-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Derivatives of this compound have shown potential as therapeutic agents due to their ability to modulate biological pathways.

Industry: It is used in the development of advanced materials, including polymers and electronic devices

Mechanism of Action

The mechanism of action of 5-(1-Methyl-1H-imidazol-2-YL)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions and enzymes, thereby influencing their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, further modulating the compound’s effects. These interactions can lead to changes in enzyme activity, protein conformation, and cellular signaling pathways .

Comparison with Similar Compounds

Structural and Electronic Features

The target compound’s closest analogs include derivatives of thiophene-2-carbaldehyde with substituents at the 5-position. Key examples from the literature are:

- 5-(4,5-Dibromothiophen-2-yl)thiophene-2-carbaldehyde (Compound 3) : Features electron-withdrawing bromine atoms, enhancing the aldehyde’s electrophilicity .

- Carbazole- and Diphenylamino-Substituted Derivatives (Compounds 6a–c): Bulky aryl groups introduce steric hindrance and π-conjugation, altering electronic properties .

- Antileishmanial Thiadiazole-Thiophene Derivatives : Synthesized from thiophene-2-carbaldehyde, highlighting its utility as a precursor in bioactive molecule development .

Electronic Effects:

- Brominated Derivative (Compound 3) : Bromine’s electron-withdrawing nature increases the aldehyde’s reactivity toward nucleophiles (e.g., δ 9.82 for the aldehyde proton in ¹H-NMR) .

Physical and Spectroscopic Properties

- Melting Points: Bulky substituents (e.g., carbazole in 6a) increase melting points due to enhanced crystallinity, whereas diphenylamino groups (6b) reduce it, likely due to conformational flexibility .

- ¹H-NMR Shifts : Aldehyde protons in brominated (δ 9.82) and carbazole derivatives (δ 10.03) reflect electronic differences. The target compound’s aldehyde signal would likely reside between δ 9.8–10.0, depending on imidazole’s electron-donating effects.

Biological Activity

5-(1-Methyl-1H-imidazol-2-YL)thiophene-2-carbaldehyde, with the CAS number 141989-43-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and various studies that highlight its applications, particularly in cancer treatment and antimicrobial activity.

Molecular Formula : CHNOS

Molecular Weight : 192.24 g/mol

Structure : The compound features a thiophene ring substituted with an imidazole group and an aldehyde functional group, which may contribute to its biological activities.

Synthesis

The synthesis of 5-(1-Methyl-1H-imidazol-2-YL)thiophene-2-carbaldehyde typically involves the reaction of thiophene derivatives with imidazole-containing compounds under controlled conditions. The specific synthetic pathways can vary, but they often utilize environmentally benign methods, such as visible-light-mediated reactions.

Anticancer Activity

Recent studies have demonstrated that 5-(1-Methyl-1H-imidazol-2-YL)thiophene-2-carbaldehyde exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : In vitro tests showed that this compound reduced cell viability in several cancer cell lines including MCF-7 (breast cancer), BxPC-3 (pancreatic cancer), and MOLT-4 (leukemia). The percentage of cell survival at a concentration of 10 μM was notably low, indicating potent cytotoxicity .

- Mechanism of Action : The compound induces apoptosis through mechanisms involving increased caspase activity and modulation of Bcl-2 family proteins. These effects lead to loss of mitochondrial membrane potential and cell cycle arrest at the G2/M phase, suggesting multifaceted mechanisms of action against cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, 5-(1-Methyl-1H-imidazol-2-YL)thiophene-2-carbaldehyde has shown promising antimicrobial activity.

- In Vitro Antimicrobial Evaluation : Studies have reported that this compound exhibits antimicrobial effects against various pathogens. The minimum inhibitory concentration (MIC) values indicate strong activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Cytotoxicity Data

| Compound | Cell Line | Concentration (μM) | % Cell Survival |

|---|---|---|---|

| 5-(1-Methyl-1H-imidazol-2-YL)thiophene-2-carbaldehyde | MCF-7 | 10 | 44.40–47.63 |

| 5-(1-Methyl-1H-imidazol-2-YL)thiophene-2-carbaldehyde | BxPC-3 | 10 | 23.85–26.45 |

| 5-(1-Methyl-1H-imidazol-2-YL)thiophene-2-carbaldehyde | MOLT-4 | 10 | 30.08–33.30 |

This table summarizes the cytotoxic effects observed in different cancer cell lines, highlighting the compound's potential as an anticancer agent.

Table 2: Antimicrobial Activity Data

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.50 |

| Staphylococcus epidermidis | 0.30 | 0.60 |

This table outlines the antimicrobial efficacy of the compound against selected pathogens, demonstrating its potential application in treating bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.